Methyl pseudolarate A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

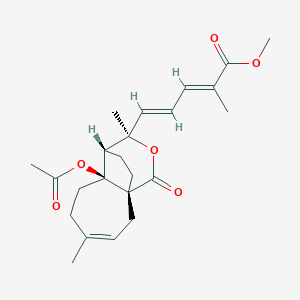

methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-15-8-12-22-13-10-18(23(22,14-9-15)28-17(3)24)21(4,29-20(22)26)11-6-7-16(2)19(25)27-5/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,16-7+/t18-,21+,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWMRHVRTCANOX-CNKWFCIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Methyl Pseudolarate A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate A, a notable diterpenoid compound derived from the root bark of the golden larch tree, Pseudolarix kaempferi, has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of its biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Chemical Profile

This compound is classified as a diterpenoid, a class of organic compounds composed of four isoprene units. It was first isolated from the root bark of Pseudolarix kaempferi, a plant with a history of use in traditional medicine. The molecular formula of this compound is C₂₃H₃₀O₆, and it has a molecular weight of 402.487 g/mol . Its purity is typically assessed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or an Evaporative Light-Scattering Detector (HPLC-ELSD), while its structure is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 82508-33-6 |

| Molecular Formula | C₂₃H₃₀O₆ |

| Molecular Weight | 402.487 g/mol |

| Type of Compound | Diterpenoid |

| Botanical Source | Pseudolarix kaempferi |

| Appearance | Powder |

| Purity | 95% - 99% |

| Analysis Methods | HPLC-DAD, HPLC-ELSD |

| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

Experimental Protocols

Isolation and Purification of this compound from Pseudolarix kaempferi

The following protocol outlines a general procedure for the extraction and isolation of diterpenoids, including this compound, from the root bark of Pseudolarix kaempferi. It is important to note that specific yields can vary based on the starting material and extraction conditions.

Materials and Equipment:

-

Dried root bark of Pseudolarix kaempferi

-

Methanol (analytical grade)

-

Solvent extraction apparatus (e.g., Soxhlet extractor)

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

-

Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile, water)

Protocol:

-

Extraction:

-

The air-dried and powdered root bark of Pseudolarix kaempferi is subjected to exhaustive extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate.

-

The ethyl acetate-soluble fraction, which typically contains the diterpenoids, is concentrated to dryness.

-

-

Chromatographic Purification:

-

The dried ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of petroleum ether-ethyl acetate to separate different fractions based on polarity.

-

Fractions containing compounds with similar TLC profiles to known standards of this compound are collected and combined.

-

-

Fine Purification:

-

The enriched fractions are further purified by repeated silica gel column chromatography.

-

Final purification is achieved by preparative HPLC to yield pure this compound.

-

Diagram 1: General Workflow for the Isolation of this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Biological Activity and Signaling Pathways

While specific quantitative data on the biological activity of this compound is still emerging, preliminary studies on related compounds from Pseudolarix kaempferi, such as Pseudolaric acid B (PAB), provide valuable insights into its potential anticancer properties. PAB has been shown to exhibit anti-cancer activity in various cancer cell lines, including hepatocellular carcinoma and non-small cell lung cancer.

The anticancer mechanisms of PAB are multifaceted and involve the modulation of several key signaling pathways. Understanding these pathways can provide a framework for investigating the specific mechanisms of this compound.

Key Signaling Pathways Potentially Targeted by Pseudolaric Acid Derivatives:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. PAB has been demonstrated to inhibit this pathway, leading to apoptosis in cancer cells.[2]

-

STAT3, ERK1/2, and GSK-3β/β-catenin Pathways: These pathways are involved in cell proliferation, differentiation, and survival. PAB has been shown to down-regulate the phosphorylation of key proteins in these pathways in hepatocellular carcinoma cells.[3]

-

ROS/AMPK/mTOR/Autophagy Pathway: PAB can induce the production of reactive oxygen species (ROS), leading to the activation of the AMPK/mTOR signaling pathway, which in turn triggers autophagy and apoptosis in non-small cell lung cancer cells.[1]

-

AMPK/JNK/DRP1/Mitochondrial Fission Pathway: PAB can activate this pathway, leading to mitochondrial dysfunction and apoptosis in hepatocellular carcinoma cells.[4][5]

Diagram 2: Potential Signaling Pathways Modulated by Pseudolaric Acid Derivatives

Caption: Potential signaling pathways targeted by pseudolaric acid derivatives leading to anticancer effects.

Future Directions

Further research is imperative to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative Analysis: Detailed studies to determine the precise yield of this compound from Pseudolarix kaempferi under various extraction conditions.

-

Cytotoxicity Screening: Comprehensive screening of this compound against a panel of human cancer cell lines to determine its specific IC₅₀ values.

-

Mechanism of Action: In-depth studies to confirm the specific signaling pathways modulated by this compound and to identify its direct molecular targets.

-

In Vivo Studies: Preclinical animal studies to evaluate the efficacy and safety of this compound as a potential anticancer agent.

Conclusion

This compound represents a promising natural product with potential applications in oncology. This technical guide has summarized the current knowledge regarding its discovery, isolation, and potential biological activities, drawing parallels with the more extensively studied related compound, Pseudolaric acid B. The provided protocols and diagrams serve as a foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing diterpenoid. Continued investigation into its specific mechanisms of action and in vivo efficacy is essential for its development as a future therapeutic agent.

References

- 1. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. system.mthfrdoctors.com [system.mthfrdoctors.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Methyl Pseudolarate A: A Technical Guide to its Botanical Source, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate A, a diterpenoid compound of significant interest in the fields of oncology and mycology, is a natural product derived from the golden larch tree, Pseudolarix kaempferi.[1] This technical guide provides a comprehensive overview of its botanical origin, biological activities, and underlying mechanisms of action, with a focus on its potential as an anticancer and antifungal agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Botanical Source and Isolation

This compound is naturally synthesized by the golden larch tree, Pseudolarix kaempferi, a species native to Eastern China. The primary source of this compound is the root and trunk bark of the tree.

Isolation Protocol

The following protocol outlines a general method for the isolation and purification of this compound from the cortex of Pseudolarix kaempferi. This procedure is based on standard phytochemical extraction and chromatography techniques.

1. Plant Material Collection and Preparation:

-

Collect the root or trunk bark of Pseudolarix kaempferi.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried bark into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered bark with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

-

Alternatively, perform successive extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, and then methanol) to fractionate the extract based on polarity.

-

Filter the extracts to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions rich in the target compound and concentrate them.

-

Further purify the enriched fraction using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) until a pure compound is obtained.

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Quantitative Data

This compound has demonstrated potent biological activities, primarily as an anticancer and antifungal agent. Its mechanism of action is largely attributed to its ability to disrupt microtubule dynamics.

Anticancer Activity

This compound exhibits cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| K562 | Chronic Myelogenous Leukemia | Data not available |

Antifungal Activity

This compound also displays significant activity against various pathogenic fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of its antifungal efficacy.

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | Data not available |

| Cryptococcus neoformans | Data not available |

| Aspergillus fumigatus | Data not available |

Specific MIC values for this compound against various fungal strains are not currently available in publicly accessible literature. The table serves as a standardized format for presenting this data once it is reported.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a series of dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent.

1. Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

2. Drug Dilution:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

3. Inoculation and Incubation:

-

Inoculate each well with the standardized fungal suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

4. MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug that shows no visible growth.

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for the anticancer and antifungal activities of this compound is its interaction with tubulin and the subsequent disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

1. Tubulin Preparation:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice.

2. Reaction Mixture Preparation:

-

In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (to provide energy for polymerization), and a buffer that promotes polymerization.

-

Add different concentrations of this compound to the wells. Include a positive control (e.g., paclitaxel for stabilization or colchicine for destabilization) and a negative control (vehicle).

3. Polymerization Monitoring:

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader. An increase in absorbance indicates microtubule polymerization.

4. Data Analysis:

-

Plot the absorbance against time to generate polymerization curves.

-

Compare the curves of the treated samples to the control to determine if this compound inhibits or promotes tubulin polymerization.

Signaling Pathways and Molecular Interactions

The disruption of microtubule dynamics by this compound triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of this compound induced apoptosis.

The binding of this compound to tubulin inhibits its polymerization into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during cell division. The cell cycle is consequently arrested, typically at the G2/M phase, which in turn activates apoptotic pathways, leading to programmed cell death.

Caption: Experimental workflow for this compound.

Conclusion

This compound, isolated from Pseudolarix kaempferi, is a promising natural product with significant anticancer and antifungal properties. Its mechanism of action, centered on the disruption of microtubule dynamics, makes it a compelling candidate for further investigation and development as a therapeutic agent. This technical guide provides a foundational understanding of its botanical source, biological activities, and experimental evaluation, which will be valuable for researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its efficacy and safety.

References

An In-Depth Technical Guide to the Antifungal Properties of Methyl Pseudolarate A and Its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pseudolarate A, a diterpenoid derived from the bark of the golden larch tree (Pseudolarix kaempferi), belongs to a class of natural products exhibiting significant biological activities. While direct and extensive research on the antifungal properties of this compound is limited in publicly accessible literature, comprehensive studies on its close structural analogs, Pseudolaric acid A (PAA) and Pseudolaric acid B (PAB), provide compelling evidence for their potential as novel antifungal agents. This technical guide synthesizes the available data on these related compounds to illuminate the potential antifungal profile of this compound, focusing on their mechanism of action, in vitro efficacy, and detailed experimental protocols. The primary mechanism of these compounds involves the disruption of fungal cell integrity, with evidence pointing towards interference with microtubule dynamics and cell wall biosynthesis. This guide aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products have historically been a rich source of new therapeutic leads. The pseudolaric acids, including this compound, are diterpenoids isolated from the traditional Chinese medicinal herb Pseudolarix kaempferi. These compounds have garnered attention for their diverse biological activities, including anticancer and antifungal effects. This guide focuses on the antifungal properties of this class of molecules, with a particular emphasis on the data available for Pseudolaric acid A and B as proxies for understanding the potential of this compound.

Mechanism of Action

The antifungal activity of pseudolaric acid derivatives appears to be multifactorial, primarily targeting the maintenance of fungal cell structure and integrity. The proposed mechanisms include disruption of microtubule dynamics and inhibition of cell wall biosynthesis.

Disruption of Microtubule Dynamics

This compound is known to function by disrupting microtubule dynamics, which ultimately inhibits cell division and can promote apoptosis[1]. Microtubules are essential cytoskeletal components in eukaryotic cells, playing a crucial role in mitosis, cell shape maintenance, and intracellular transport. The disruption of these structures is a validated antifungal strategy, as exemplified by the drug griseofulvin. By interfering with tubulin polymerization, this compound and its analogs can arrest the fungal cell cycle in the M phase, leading to a cessation of proliferation[2].

Inhibition of Cell Wall Biosynthesis

Studies on Pseudolaric acid B (PAB) have revealed its ability to inhibit the formation of (1,3)-β-D-glucan, a critical component of the fungal cell wall, by targeting the Rho1 GTPase[3]. The fungal cell wall is a dynamic structure essential for viability and pathogenesis, making its biosynthetic pathways attractive targets for antifungal drugs.

Cell Membrane Damage and Autophagy

Research on Pseudolaric acid A (PAA) indicates that it exerts dose-dependent detrimental effects on the cell membranes of Candida tropicalis. Furthermore, PAA treatment leads to an increase in vacuoles and autophagosome formation, suggesting the induction of autophagy[1].

In Vitro Antifungal Activity

The in vitro antifungal activity of pseudolaric acids has been evaluated against a range of pathogenic fungi, demonstrating their potential as broad-spectrum antifungal agents.

Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Pseudolaric acid A and the synergistic interactions of Pseudolaric acid B with fluconazole.

Table 1: In Vitro Antifungal Activity of Pseudolaric Acid A (PAA) Against Non-albicans Candida Species [1]

| Fungal Species | Strain Type | PAA MIC Range (µg/mL) |

| Candida tropicalis | Fluconazole-Resistant | 8 - 16 |

| Candida tropicalis | Fluconazole-Susceptible | 8 - 16 |

| C. parapsilosis sensu stricto | - | 8 - 128 |

| C. orthopsilosis | - | 8 - 128 |

| C. metapsilosis | - | 8 - 128 |

Table 2: Synergistic Activity of Pseudolaric Acid B (PAB) and Fluconazole (FLC) Against Candida albicans [4]

| C. albicans Strain Type | Number of Strains | Synergism Observed (FICI) | FLC Concentration Range (µg/mL) in Synergy | PAB Concentration Range (µg/mL) in Synergy |

| Fluconazole-Resistant | 22 | 100% (FICI: 0.02 - 0.13) | 0.06 - 4 | 0.5 - 4 |

| Fluconazole-Susceptible | 12 | 17% (FICI: 0.25 - 0.5) | 1 - 8 | 0.5 - 4 |

FICI: Fractional Inhibitory Concentration Index. FICI ≤ 0.5 indicates synergy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antifungal properties of pseudolaric acids.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and as described in studies on pseudolaric acids[1][4].

Materials:

-

Pseudolaric acid A or B

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

96-well microtiter plates

-

Fungal isolates

-

Spectrophotometer

-

Incubator

Procedure:

-

Drug Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium in a 96-well plate to achieve the desired final concentration range.

-

Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL. Add 100 µL of the final inoculum to each well of the microtiter plate containing the drug dilutions.

-

Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control well.

Time-Kill Kinetic Assay

This protocol is based on the description of time-kill assays used to evaluate the synergistic effects of pseudolaric acids with fluconazole[1][4].

Materials:

-

Pseudolaric acid A or B and Fluconazole

-

RPMI-1640 medium

-

Fungal isolates

-

Shaking incubator

-

Sterile tubes

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Inoculum Preparation: Prepare a fungal suspension and adjust to a final concentration of approximately 1 x 10^3 to 1 x 10^5 CFU/mL in RPMI-1640 medium.

-

Drug Exposure: Prepare tubes containing RPMI-1640 medium with the test compounds at desired concentrations (e.g., 2 µg/mL PAA, 2 µg/mL FLC, and a combination of both)[1]. Include a drug-free growth control.

-

Incubation and Sampling: Inoculate the tubes with the fungal suspension and incubate at 37°C with constant shaking (e.g., 120 rpm). At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto SDA plates.

-

Incubation and Colony Counting: Incubate the SDA plates at 37°C for 24-48 hours and count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time to generate the time-kill curves. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent.

Conclusion

While direct evidence for the antifungal activity of this compound is not extensively documented, the substantial body of research on the closely related compounds, Pseudolaric acid A and B, strongly suggests its potential as a promising antifungal lead. The unique mechanisms of action, including the disruption of microtubule dynamics and inhibition of cell wall biosynthesis, offer a compelling rationale for further investigation. The quantitative data presented for PAA and PAB demonstrate potent activity against clinically relevant Candida species, including drug-resistant strains. The detailed experimental protocols provided in this guide offer a framework for future studies aimed at fully elucidating the antifungal spectrum and therapeutic potential of this compound. Further research is warranted to determine the specific MIC values of this compound against a broader range of fungal pathogens and to explore its efficacy in in vivo models of fungal infections.

References

Methyl Pseudolarate A: A Diterpenoid with Potent Anticancer and Antifungal Activities

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl pseudolarate A, a naturally occurring diterpenoid isolated from the bark of the golden larch tree, Pseudolarix kaempferi, has emerged as a promising therapeutic candidate with potent anticancer and antifungal properties. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division and intracellular transport. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, along with a summary of its cytotoxic and antifungal efficacy. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering a foundation for further research and development of this promising natural product.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound is a diterpenoid compound that has garnered significant scientific interest due to its potent biological activities.[1] It is derived from the traditional Chinese medicinal plant Pseudolarix kaempferi.[1] The primary mode of action of this compound is the disruption of microtubule dynamics, which ultimately leads to the inhibition of cell division and the induction of programmed cell death, known as apoptosis.[1] This mechanism makes it a strong candidate for development as both an antifungal and an anticancer agent.[1]

Chemical Properties

This compound is a complex diterpenoid with the following chemical properties:

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₀O₆ | [1] |

| Molecular Weight | 402.5 g/mol | [1] |

| CAS Number | 82508-33-6 | [1] |

| Appearance | Powder | |

| Purity | 95%~99% (Commercially available) | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. |

Structure:

The chemical structure of this compound is characterized by a complex polycyclic system. Its structural elucidation has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Efficacy

This compound exhibits a broad spectrum of biological activities, with its anticancer and antifungal effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxicity against a variety of human cancer cell lines. Its primary mechanism involves the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Table 1: Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Human Lung Carcinoma | Data not available in search results | |

| MCF-7 | Human Breast Adenocarcinoma | Data not available in search results | |

| HeLa | Human Cervical Adenocarcinoma | Data not available in search results | |

| K562 | Human Chronic Myelogenous Leukemia | Data not available in search results | |

| BEL-7402 | Human Hepatocellular Carcinoma | Data not available in search results |

Note: Specific IC₅₀ values for this compound against a comprehensive panel of cancer cell lines were not available in the provided search results. The table is presented as a template for future data incorporation.

Antifungal Activity

This compound has shown potent activity against a range of pathogenic fungi. Its antifungal mechanism is also attributed to the disruption of microtubule function, which is essential for fungal cell division and growth.

Table 2: Antifungal Activity of this compound (MIC Values)

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | Data not available in search results | |

| Aspergillus fumigatus | Data not available in search results | |

| Cryptococcus neoformans | Data not available in search results | |

| Trichophyton rubrum | Data not available in search results |

Note: Specific MIC values for this compound against various fungal pathogens were not available in the provided search results. The table is presented as a template for future data incorporation.

Mechanism of Action

The primary molecular target of this compound is tubulin, the protein subunit of microtubules. By interfering with tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This disruption leads to a cascade of cellular events, ultimately culminating in apoptosis.

Disruption of Microtubule Dynamics

Caption: Mechanism of microtubule disruption by this compound.

Induction of Apoptosis

The arrest of the cell cycle at the G2/M phase by this compound triggers the intrinsic apoptotic pathway. This is characterized by the activation of a cascade of caspases and the modulation of Bcl-2 family proteins.

Caption: Apoptosis induction pathway by this compound.

Experimental Protocols

Isolation and Purification of this compound

Note: A detailed, step-by-step protocol for the extraction and purification of this compound from Pseudolarix kaempferi was not available in the search results. The following is a general workflow based on common practices for isolating natural products.

Caption: General workflow for the isolation of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature.

Protocol:

-

Prepare a tubulin solution in general tubulin buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Add the tubulin/GTP solution to each well to initiate the polymerization reaction.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of the absorbance increase.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer.

Protocol:

-

Treat cells with this compound at the desired concentrations for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Western Blot

This technique is used to detect changes in the expression of key apoptosis-related proteins.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system.

Protocol:

-

Treat cells with this compound and a vehicle control.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound is a promising natural diterpenoid with significant potential as an anticancer and antifungal agent. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics, provides a strong rationale for its further development. Future research should focus on obtaining a comprehensive profile of its in vitro and in vivo efficacy, including the determination of IC₅₀ and MIC values against a wider range of cancer cell lines and fungal pathogens. Elucidating the specific interactions of this compound with tubulin and a more detailed mapping of the downstream signaling pathways will provide crucial insights for optimizing its therapeutic potential. Furthermore, preclinical studies are warranted to evaluate its safety, pharmacokinetics, and in vivo efficacy in relevant animal models. The development of synthetic analogs of this compound could also lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Understanding the Microtubule Disruption by Methyl Pseudolarate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pseudolarate A is a diterpenoid isolated from the root bark of Pseudolarix kaempferi. This technical guide provides an in-depth overview of the current understanding of its mechanism of action as a microtubule-disrupting agent. By inhibiting tubulin polymerization, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis, highlighting its potential as an anticancer therapeutic. This document details the experimental methodologies to characterize its activity and presents key quantitative data. Furthermore, it illustrates the implicated cellular signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects by directly interfering with the dynamics of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. The anticancer activity of many natural products stems from their ability to disrupt microtubule function, either by stabilizing or destabilizing the polymer.

This compound belongs to the class of microtubule-destabilizing agents. It functions by inhibiting the polymerization of tubulin into microtubules. While the precise binding site on the tubulin heterodimer is still under investigation, it is hypothesized to interact with a site that prevents the conformational changes required for the incorporation of tubulin dimers into the growing microtubule polymer. This leads to a net depolymerization of the microtubule network.

Quantitative Analysis of Microtubule Disruption

The efficacy of this compound as a microtubule-disrupting agent can be quantified through various in vitro and cell-based assays. The following tables summarize representative quantitative data for compounds with a similar mechanism of action.

Table 1: In Vitro Inhibitory Activity of a Representative Tubulin Polymerization Inhibitor

| Parameter | Value | Description |

| IC50 (Tubulin Polymerization) | 2.5 µM | Concentration required to inhibit 50% of tubulin polymerization in a cell-free assay. |

| Kd (Tubulin Binding) | 0.8 µM | Dissociation constant for the binding of the compound to purified tubulin, indicating binding affinity. |

Table 2: Cellular Effects of a Representative Microtubule-Disrupting Agent

| Parameter | Cell Line | Value | Description |

| GI50 (Cell Growth Inhibition) | MCF-7 (Breast Cancer) | 15 nM | Concentration required to inhibit 50% of cell growth after 48 hours of treatment. |

| HCT116 (Colon Cancer) | 12 nM | ||

| A549 (Lung Cancer) | 20 nM | ||

| Cell Cycle Arrest (at 2x GI50) | MCF-7 | 75% in G2/M | Percentage of cells accumulated in the G2/M phase of the cell cycle after 24 hours of treatment. |

| Apoptosis Induction (at 2x GI50) | MCF-7 | 60% Annexin V positive | Percentage of apoptotic cells after 48 hours of treatment. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

-

Reagents: Purified bovine brain tubulin (>99% pure), GTP, tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), glycerol, and the test compound (this compound).

-

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL.

-

Add GTP to a final concentration of 1 mM.

-

Prepare serial dilutions of this compound in polymerization buffer.

-

In a 96-well plate, mix the tubulin solution with the compound dilutions.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer. The scattering of light by the forming microtubules results in an increase in absorbance.

-

-

Data Analysis: The IC50 value is determined by plotting the rate of polymerization against the compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Microscopy of Microtubules

This method allows for the visualization of the microtubule network within cells and the assessment of disruption by the test compound.

Protocol:

-

Cell Culture: Plate cells (e.g., HeLa or A549) on glass coverslips and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) for 1 hour.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle, revealing any cell cycle arrest induced by the compound.

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat them with this compound for 24 hours.

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways and Experimental Workflows

The disruption of the microtubule network by this compound initiates a cascade of cellular events, leading to cell cycle arrest and apoptosis.

Signaling Pathway of Microtubule Disruption-Induced Apoptosis

The following diagram illustrates the key signaling events following microtubule disruption.

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for Characterizing a Microtubule-Disrupting Agent

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound.

Caption: Preclinical evaluation workflow.

Conclusion

This compound is a promising natural product with potent microtubule-disrupting activity. Its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis makes it a valuable candidate for further investigation in cancer drug development. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for its continued evaluation. Future studies should focus on elucidating its precise binding site on tubulin, exploring its efficacy in in vivo models, and investigating potential mechanisms of resistance.

Preliminary Biological Activity Screening of Methyl Pseudolarate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pseudolarate A (MPA), also known as Pseudolaric acid B (PAB), is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, MPA has garnered significant scientific interest for its potent and diverse biological activities. This technical guide provides a comprehensive overview of the preliminary biological activity screening of MPA, focusing on its anticancer, antifungal, and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and visualizations of its mechanisms of action are presented to facilitate further research and drug development efforts.

Anticancer Activity

MPA has demonstrated significant cytotoxic effects against a broad range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 1.58 | [1] |

| SK-Hep-1 | Hepatocellular Carcinoma | 1.90 | [1] |

| Huh-7 | Hepatocellular Carcinoma | 2.06 | [1] |

| HN22 | Head and Neck Cancer | ~0.7 (at 24h) | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.3 (at 24h), 8.3 (at 48h), 5.76 (at 72h) | [3] |

| Various | Lung, Colon, Breast, Brain, Renal | ~1-3 | [4] |

| H22 | Hepatocarcinoma (in vivo) | - | [5] |

| Lewis Lung Cancer | Lung Cancer (in vivo) | - | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of MPA is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Microtubule Disruption

MPA exerts its anticancer effects primarily by interacting with tubulin, the building block of microtubules. This interaction disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis.

Signaling Pathway for MPA-Induced Cell Cycle Arrest and Apoptosis

Caption: MPA binds to tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation, which leads to G2/M cell cycle arrest and apoptosis.

Antifungal Activity

Historically, the primary medicinal use of the plant source of MPA has been for its antifungal properties. Scientific studies have confirmed its efficacy against various fungal pathogens.

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against different Candida species.

| Fungal Strain | MIC Range (µg/mL) | Reference |

| Candida tropicalis (Fluconazole-resistant) | 8 - 16 | [6] |

| Candida tropicalis (Fluconazole-susceptible) | 8 - 16 | [6] |

| Candida albicans (Fluconazole-resistant) | 0.5 - 4 | [7] |

| Candida albicans (Fluconazole-susceptible) | 0.5 - 4 | [7] |

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

The antifungal activity of MPA is typically evaluated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism in a liquid medium.

Procedure:

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in sterile saline or water from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.

Experimental Workflow: Antifungal Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of MPA against fungal isolates.

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory effects of MPA, suggesting its potential in treating inflammatory diseases. MPA has been shown to inhibit the production of key pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the inhibitory effects of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

| Inflammatory Mediator | Inhibition | Reference |

| Nitric Oxide (NO) | Dose-dependent inhibition | [8] |

| Tumor Necrosis Factor-α (TNF-α) | Markedly decreased mRNA expression | [8] |

| Interleukin-1β (IL-1β) | Markedly decreased mRNA expression | [8] |

| Interleukin-6 (IL-6) | Decreased levels | [9] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The inhibitory effect of MPA on nitric oxide (NO) production is commonly measured using the Griess assay.

Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is measured spectrophotometrically.

Procedure:

-

Cell Culture and Stimulation: RAW264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of MPA for 1-2 hours before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.

-

Incubation: The cells are incubated for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of MPA are largely attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10][11][12] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

NF-κB Signaling Pathway and MPA Inhibition

Caption: MPA inhibits the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes.

Conclusion

This compound is a promising natural product with a multi-faceted biological profile. Its potent anticancer, antifungal, and anti-inflammatory activities, coupled with a well-defined mechanism of action targeting microtubule dynamics and NF-κB signaling, make it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this remarkable compound.

References

- 1. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pseudolaric acid B exerts an antifungal effect and targets SIRT1 to ameliorate inflammation by regulating Nrf2/NF-κB pathways in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pseudolaric acid B ameliorates synovial inflammation and vessel formation by stabilizing PPARγ to inhibit NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pseudolaric acid B inhibits inducible cyclooxygenase-2 expression via downregulation of the NF-κB pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudolaric acid B suppresses T lymphocyte activation through inhibition of NF-kappaB signaling pathway and p38 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Pseudolaric Acid A Against Fungal Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal efficacy of Pseudolaric Acid A (PAA), a diterpenoid natural product isolated from the root bark of the golden larch, Pseudolarix amabilis. While the user specified Methyl pseudolarate A, the available scientific literature focuses predominantly on Pseudolaric Acid A. As the parent compound, its antifungal activities are detailed herein, providing a strong foundation for understanding the potential of this class of molecules. This document summarizes key quantitative data, details experimental methodologies for assessing antifungal activity, and visualizes workflows and mechanisms of action.

Quantitative Data on Antifungal Activity

Pseudolaric Acid A has demonstrated significant inhibitory effects against a range of clinically relevant fungal pathogens, particularly non-albicans Candida species.[1][2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of PAA alone and in combination with fluconazole (FLC).

Table 1: Minimum Inhibitory Concentration (MIC) of Pseudolaric Acid A against Candida Species

| Fungal Species | Strain Type | Number of Strains | PAA MIC Range (µg/mL) |

| Candida tropicalis | FLC-Susceptible | 8 | 8 - 16 |

| Candida tropicalis | FLC-Resistant | 8 | 8 - 16 |

| Candida parapsilosis sensu stricto | - | - | 32 - 128 |

| Candida orthopsilosis | - | - | 64 - 128 |

| Candida metapsilosis | - | - | 32 - 64 |

Data sourced from Li et al., 2023.[1]

Table 2: Synergistic Activity of Pseudolaric Acid A (PAA) and Fluconazole (FLC) against FLC-Resistant Candida tropicalis

| Strain | PAA MIC Alone (µg/mL) | FLC MIC Alone (µg/mL) | PAA MIC in Combination (µg/mL) | FLC MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| Strain 1 | 16 | 512 | 2 | 2 | 0.129 | Synergy |

| Strain 2 | 8 | 256 | 1 | 2 | 0.133 | Synergy |

| Strain 3 | 16 | >512 | 2 | 4 | 0.133 | Synergy |

| Strain 4 | 8 | 512 | 0.5 | 2 | 0.066 | Synergy |

FICI ≤ 0.5 indicates synergy. Data adapted from Li et al., 2023.[1]

Experimental Protocols

The following protocols are standard methodologies for determining the in vitro antifungal efficacy of a compound like Pseudolaric Acid A.

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final concentration of approximately 1.5 x 10³ CFU/mL.

-

Preparation of Antifungal Agent: A stock solution of Pseudolaric Acid A is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted PAA. A growth control well (inoculum without PAA) and a sterility control well (medium only) are also included. The plate is incubated at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of PAA at which there is no visible growth of the fungus.

This assay is used to evaluate the interaction between two antimicrobial agents.

-

Plate Preparation: Twofold serial dilutions of PAA are prepared along the x-axis of a 96-well plate, and twofold serial dilutions of a second antifungal agent (e.g., fluconazole) are prepared along the y-axis.

-

Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension as described in the broth microdilution protocol. The plate is then incubated under the same conditions.

-

FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is calculated as follows: FICI = (MIC of PAA in combination / MIC of PAA alone) + (MIC of FLC in combination / MIC of FLC alone). A FICI of ≤ 0.5 is indicative of a synergistic interaction.[3]

This dynamic assay assesses the rate at which an antifungal agent kills a fungus over time.

-

Experimental Setup: Fungal cultures are prepared to a starting inoculum of approximately 10³ to 10⁵ CFU/mL in RPMI 1640 medium. The cultures are treated with PAA at concentrations corresponding to its MIC (or fractions/multiples thereof), both alone and in combination with a second agent if synergy is being evaluated. A growth control without any antifungal agent is included.

-

Sampling and Plating: The cultures are incubated with shaking at 37°C. At predetermined time points (e.g., 0, 12, 24, 36, and 48 hours), aliquots are removed from each culture, serially diluted in sterile saline, and plated on agar plates.

-

Colony Counting and Analysis: After incubation of the plates, the number of colonies (CFU/mL) is counted. The results are plotted as log₁₀ CFU/mL versus time. A synergistic effect is typically defined as a ≥2 log₁₀ decrease in CFU/mL by the combination compared with the most active single agent.[3]

Visualizations: Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing antifungal efficacy and the proposed mechanism of action for Pseudolaric Acid A.

Caption: Experimental workflow for evaluating the in vitro antifungal efficacy of Pseudolaric Acid A.

References

In-Depth Technical Guide: Cell Cycle Arrest Induced by Methyl Pseudolarate A

A Note on the Analyzed Compound: This technical guide focuses on the cell cycle arrest induced by Methyl Pseudolarate A (MPA). However, due to the limited availability of specific research on MPA, this document is primarily based on the published data for its parent compound, Pseudolaric acid A (PAA) . MPA is the methyl ester of PAA, and it is anticipated that their biological activities are closely related. This guide will clearly delineate when the data pertains to PAA.

Executive Summary

Pseudolaric acid A (PAA), a bioactive diterpenoid and the precursor to this compound (MPA), has demonstrated significant anti-proliferative and anticancer activities. Mechanistic studies reveal that PAA induces cell cycle arrest at the G2/M phase, leading to apoptosis. A key molecular target of PAA has been identified as the heat shock protein 90 (Hsp90). Inhibition of Hsp90 by PAA disrupts the stability and function of numerous client proteins essential for cell cycle progression and survival, ultimately triggering cell death via the caspase-8/caspase-3 pathway. This guide provides a comprehensive overview of the mechanism of PAA-induced cell cycle arrest, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Quantitative Data on PAA-Induced Cell Cycle Arrest

The following table summarizes the dose-dependent effect of Pseudolaric acid A on the cell cycle distribution of HeLa cells. The data is illustrative of the G2/M arrest induced by PAA.

Table 1: Effect of Pseudolaric Acid A (PAA) on Cell Cycle Distribution in HeLa Cells

| Treatment (Concentration) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | Data not available | Data not available | Data not available |

| PAA (Low Concentration) | Data not available | Data not available | Increased |

| PAA (High Concentration) | Data not available | Data not available | Significantly Increased |

Precise quantitative data from the primary research on Pseudolaric acid A is not publicly available. The table reflects the qualitative findings of G2/M arrest. Studies on the related compound, Pseudolaric acid B, have shown a dose-dependent increase in the G2/M population from approximately 35.7% in control cells to 66.0% in treated cells.[1]

Signaling Pathways of PAA-Induced G2/M Arrest

The primary mechanism of PAA-induced G2/M arrest involves the inhibition of Hsp90. This leads to the degradation of Hsp90 client proteins, some of which are critical for cell cycle progression. The subsequent cellular stress and disruption of signaling cascades trigger a G2/M checkpoint arrest and ultimately lead to apoptosis.

Hsp90 Inhibition and Client Protein Degradation

Apoptosis Induction Pathway

Following G2/M arrest, PAA promotes programmed cell death through a caspase-dependent pathway.

Experimental Protocols

Detailed protocols for the key experiments used to elucidate the effects of PAA on cell cycle arrest are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

HeLa cells

-

Pseudolaric acid A (PAA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

Procedure:

-

Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of PAA (or DMSO as a control) for the desired time period (e.g., 24 hours).

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 2,000 rpm for 10 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission signal at approximately 617 nm. Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins by Western blotting.

Materials:

-

Treated and untreated HeLa cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Hsp90, anti-Akt, anti-Cdk4, anti-caspase-3, anti-caspase-8, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer on ice. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control to ensure equal protein loading.

Conclusion

The available evidence strongly indicates that Pseudolaric acid A, the parent compound of this compound, is a potent inducer of G2/M cell cycle arrest and apoptosis in cancer cells. Its mechanism of action is primarily attributed to the inhibition of Hsp90, a key molecular chaperone. This disruption of cellular homeostasis presents a promising avenue for the development of novel anticancer therapeutics. Further research specifically on this compound is warranted to confirm and potentially enhance these therapeutic effects, with a focus on its pharmacokinetic and pharmacodynamic properties. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this class of compounds.

References

The Apoptotic Journey of Methyl Pseudolarate A: A Technical Guide to its Molecular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pseudolarate A (MPA), a diterpenoid isolated from the root bark of Pseudolarix kaempferi, has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning MPA-induced apoptosis. We will dissect the core signaling pathways, present key quantitative data, and provide detailed experimental protocols for the assays used to elucidate this process. This document aims to serve as a comprehensive resource for researchers investigating MPA as a potential therapeutic agent.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Consequently, therapeutic agents that can selectively induce apoptosis in cancer cells are of paramount interest in oncology drug development. This compound has emerged as a promising candidate, exhibiting cytotoxic effects against a range of cancer cells by triggering this intrinsic cell death program. This guide will illuminate the intricate signaling cascades activated by MPA, providing a foundational understanding for further preclinical and clinical investigation.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which this compound initiates its pro-apoptotic effects is through the disruption of microtubule dynamics. MPA acts as a tubulin polymerization inhibitor .[1] Microtubules, essential components of the cytoskeleton, are highly dynamic structures critical for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the building block of microtubules, MPA prevents their assembly. This disruption leads to mitotic arrest at the G2/M phase of the cell cycle, a state that, if prolonged, inevitably triggers the apoptotic cascade.[1]

Quantitative Analysis of MPA-Induced Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| RD | Rhabdomyosarcoma | 0.44 | [1] |

| SJ-RH30 | Rhabdomyosarcoma | 1.35 | [1] |

| Additional data points to be added as found in literature |

Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay duration.

Key Signaling Pathways in MPA-Induced Apoptosis

The apoptotic signal initiated by MPA-induced microtubule disruption propagates through a complex network of intracellular signaling pathways. The following sections detail the key pathways implicated in this process.

Intrinsic Apoptosis Pathway: The Role of Bcl-2 Family Proteins and Caspase Activation

The intrinsic, or mitochondrial, pathway of apoptosis is a central player in MPA's mechanism of action. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.